2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide is a compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is of interest due to its unique structure, which includes an oxetane ring and a pyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide can be achieved through various methods. One efficient route involves the reaction of 3-oxetan-3-tert-butylsulfinimine with substituted aromatic amines in methanol at 60°C . This method yields the desired compound in good to excellent yields under optimized reaction conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it serves as an important intermediate in the synthesis of more complex molecules . In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors . Additionally, it finds applications in the agrochemical industry as a precursor to various pesticides and herbicides .
Wirkmechanismus
The mechanism of action of 2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and pyridine moiety play crucial roles in binding to these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide include 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide and other pyridine-containing oxetane derivatives . These compounds share structural similarities but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its combination of the oxetane ring and pyridine moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H18N2O2S |
---|---|
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
2-methyl-N-(3-pyridin-3-yloxetan-3-yl)propane-2-sulfinamide |
InChI |
InChI=1S/C12H18N2O2S/c1-11(2,3)17(15)14-12(8-16-9-12)10-5-4-6-13-7-10/h4-7,14H,8-9H2,1-3H3 |
InChI-Schlüssel |
DUQIPQACMVVLKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)NC1(COC1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.